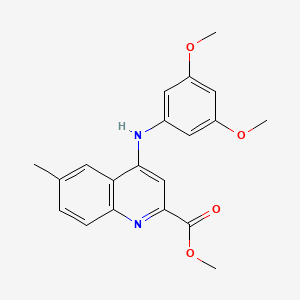

4-((3,5-二甲氧基苯基)氨基)-6-甲基喹啉-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

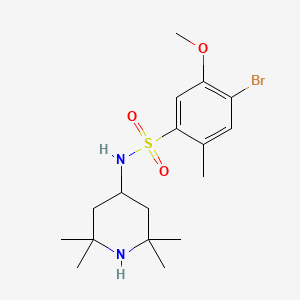

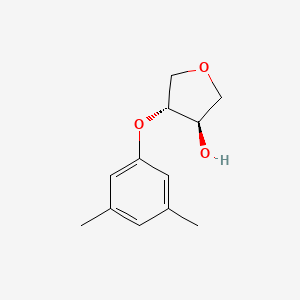

“Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring . The compound also has a dimethoxyphenyl group attached to it, which is a phenyl group with two methoxy substituents at the 3- and 5-positions .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinoline derivatives can undergo a variety of reactions, including Suzuki–Miyaura coupling . The presence of the amino and carboxylate groups also suggests that this compound could participate in a variety of reactions, such as condensation or substitution reactions .科学研究应用

Antibacterial and Antifungal Applications

Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate: has been studied for its potential in combating bacterial and fungal infections. The compound’s structure allows it to be docked into the active site of the MurB protein of Staphylococcus aureus, which is crucial for the bacteria’s cell wall synthesis . This interaction suggests that the compound could inhibit the growth of this pathogen. Additionally, the compound has been evaluated for its in vitro antibacterial and antifungal efficacy through the determination of the zone of inhibition and minimal inhibitory concentration, indicating its potential as a therapeutic agent .

Antioxidant Properties

The compound has also been assessed for its antioxidant properties. The evaluation was conducted using the DPPH (2,2-diphenyl-1-picryl-hydrazyl) radical scavenging assay, which is a standard method for investigating the free radical scavenging ability of compounds . This property is significant because oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Organic Synthesis

In organic chemistry, Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate can be utilized in the synthesis of diverse heterocyclic compounds. These compounds are structurally significant in drug design and the engineering of pharmaceuticals, with many small-molecule drugs containing nitrogen heterocycles . The compound’s versatility as a synthetic building block makes it a valuable tool in the construction of complex organic molecules.

Suzuki–Miyaura Coupling

This compound may find application in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond-forming processes in organic synthesis . The reaction conditions for Suzuki–Miyaura coupling are mild and tolerant of various functional groups, making it an attractive method for synthesizing complex organic frameworks.

Catalysis

The compound’s structure suggests potential use in catalytic processes, particularly in reactions that involve the formation of boron ate complexes. Such complexes are important intermediates in various organic transformations, including protodeboronation, which is a key step in many synthetic pathways .

Material Science

Compounds with similar structures have been used in material science, particularly in the development of functional materials such as polymers and dyes . The compound’s unique chemical properties could make it suitable for creating new materials with specific desired characteristics.

安全和危害

The safety data sheet for a similar compound, “Methyl 4,5-dimethoxy-3-hydroxybenzoate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

methyl 4-(3,5-dimethoxyanilino)-6-methylquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-12-5-6-17-16(7-12)18(11-19(22-17)20(23)26-4)21-13-8-14(24-2)10-15(9-13)25-3/h5-11H,1-4H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMYPSXRFRMFSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate](/img/structure/B2361362.png)

![Ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2361364.png)

![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2361366.png)